molecular formula C17H13ClFN3O2 B2465615 N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-3-furamide CAS No. 1115933-32-8

N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-3-furamide

Katalognummer B2465615
CAS-Nummer: 1115933-32-8
Molekulargewicht: 345.76
InChI-Schlüssel: XDHVATVXEHHUQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-3-furamide, commonly known as CMF-019, is a novel compound that has been recently discovered and synthesized. It falls under the category of oxadiazole derivatives and has shown promising results in various scientific research applications.

Wirkmechanismus

The mechanism of action of CMF-019 involves the inhibition of various signaling pathways that are involved in the development and progression of cancer and inflammation. It has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cancer. CMF-019 also inhibits the activation of STAT3, a transcription factor that plays a key role in cancer development and progression.
Biochemical and Physiological Effects:
CMF-019 has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, CMF-019 has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to reduce the levels of oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of CMF-019 is its high potency and selectivity towards cancer cells and inflammatory cells. It has also shown low toxicity and good pharmacokinetic properties in animal studies. However, one of the limitations of CMF-019 is its poor solubility, which may limit its use in some experimental settings.

Zukünftige Richtungen

There are several future directions for the study of CMF-019. One of the areas of interest is the development of more efficient synthesis methods to improve its yield and purity. Another area of interest is the study of its potential use in combination therapy with other anti-cancer or anti-inflammatory drugs. In addition, further studies are needed to understand the mechanism of action of CMF-019 and its potential use in the treatment of neurological disorders.

Synthesemethoden

The synthesis of CMF-019 involves the reaction of 4-chlorobenzohydrazide with 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine in the presence of anhydrous potassium carbonate and DMF to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-4-chlorobenzohydrazide. This intermediate is then reacted with 3-(furan-2-yl)propanoic acid in the presence of EDCI and DMAP to form the final product, CMF-019.

Wissenschaftliche Forschungsanwendungen

CMF-019 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CMF-019 has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CMF-019 has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-7-6-11(18)8-13(15)19/h2-8H,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHVATVXEHHUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.